molecular formula C13H16N2O3 B1379057 (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate CAS No. 1373232-19-9

(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Cat. No. B1379057
M. Wt: 248.28 g/mol
InChI Key: QGOPZRYPDFSHOY-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate” consists of a benzyl group attached to a 2-methyl-3-oxopiperazine-1-carboxylate moiety. The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate” is a solid at room temperature . Other physical and chemical properties such as boiling point, solubility, and lipophilicity would need to be determined experimentally.

Scientific Research Applications

Enantioselective Benzylation

A study by Wang et al. (2018) explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate to produce methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using a phase-transfer catalyst. This method is noted for its use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity. It's significant for the preparation of biologically active compounds featuring a chiral 3-benzylpiperidine backbone Wang et al., 2018.

Dipeptide Mimics and Templates

Limbach et al. (2009) presented a facile synthesis approach for structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. This method involves a sequence of Michael addition, acylation, and ring-closing twofold nucleophilic substitution, leading to significant variability in substituents and high yields across 20 examples Limbach et al., 2009.

Non-Peptide Fibrinogen Receptor Antagonists

Sugihara et al. (1998) synthesized non-peptide glycoprotein IIb-IIIa antagonists based on the (S)-2-oxopiperazine-3-acetic acid moiety, highlighting the compound's ability to inhibit platelet aggregation and its potential for treating arterial thrombotic diseases Sugihara et al., 1998.

Asymmetric Synthesis of Piperidine Derivatives

Hao et al. (2011) achieved an asymmetric synthesis of CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a crucial intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This synthesis route offers mild conditions, high yields, and potential industrial application Hao et al., 2011.

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPZRYPDFSHOY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151286
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

CAS RN

1373232-19-9
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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